molecular formula C21H19N3O4S2 B320938 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide

Cat. No.: B320938
M. Wt: 441.5 g/mol
InChI Key: MLMUTNMCWJELDI-UHFFFAOYSA-N
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Description

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide is a complex organic compound with a molecular formula of C17H17N3O4S2 This compound is known for its unique structural features, which include an acetylsulfamoyl group, a phenyl ring, a carbamothioyl group, and a naphthalen-1-yl moiety

Preparation Methods

The synthesis of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the acetylsulfamoyl intermediate: This step involves the reaction of aniline with acetic anhydride and sulfuric acid to form the acetylsulfamoyl derivative.

    Introduction of the carbamothioyl group: The acetylsulfamoyl intermediate is then reacted with thiourea under basic conditions to introduce the carbamothioyl group.

    Coupling with naphthalen-1-yl acetic acid: The final step involves the coupling of the intermediate with naphthalen-1-yl acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylsulfamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide can be compared with other similar compounds, such as:

    N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: This compound has a similar structure but with a different substituent on the acetamide group, which may result in different biological activities.

    2-(1-Naphthyl)acetamide: This compound lacks the acetylsulfamoyl and carbamothioyl groups, making it less complex and potentially less active in certain biological assays.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H19N3O4S2/c1-14(25)24-30(27,28)18-11-9-17(10-12-18)22-21(29)23-20(26)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13H2,1H3,(H,24,25)(H2,22,23,26,29)

InChI Key

MLMUTNMCWJELDI-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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